5-(Benzyloxy)-6-methylpicolinic acid
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Overview
Description
5-(Benzyloxy)-6-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a benzyloxy group attached to the fifth position and a methyl group attached to the sixth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methylpicolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpicolinic acid and benzyl alcohol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-methylpicolinic acid with benzyl alcohol in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Catalysts: The reaction may be catalyzed by a phase transfer catalyst to enhance the reaction rate and yield.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a consistent and high-yield production process.
Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
5-(Benzyloxy)-6-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-methylpicolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methylpicolinic Acid: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-Benzyloxy-2-methylpyridine: Similar structure but different position of the methyl group.
5-(Methoxy)-6-methylpicolinic Acid: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)-6-methylpicolinic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H13NO3 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-methyl-5-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-13(8-7-12(15-10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
MPRYYHFSDKRNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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